molecular formula C11H12Cl2N2O B2564430 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine CAS No. 577967-83-0

2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine

Cat. No.: B2564430
CAS No.: 577967-83-0
M. Wt: 259.13
InChI Key: AXSJDGHQFMXGFL-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine is a chemical compound with the molecular formula C11H12Cl2N2O and a molecular weight of 259.13 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a piperidine-1-carbonyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine typically involves the reaction of 2,3-dichloropyridine with piperidine-1-carbonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Properties

IUPAC Name

(5,6-dichloropyridin-3-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c12-9-6-8(7-14-10(9)13)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSJDGHQFMXGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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